6-Ethyl Substituent Differentiation from the Canonical NK3 Antagonist SB-222200: Structural Basis for Altered Target Engagement
The target compound differs from the prototypical NK3 antagonist SB-222200 at two critical structural positions. First, the target compound bears a 6-ethyl substituent on the quinoline ring, whereas SB-222200 is unsubstituted at position 6 [1]. Second, the carboxamide tail is an ethyl 4-benzoate ester rather than the (S)-α-ethylbenzyl amide present in SB-222200 [1]. In the Giardina et al. (1996) SAR series, modification of the quinoline core or amide tail resulted in potency shifts exceeding 100-fold for hNK-3 receptor binding. The 6-ethyl group introduces steric bulk that is incompatible with the NK3 receptor binding pocket as defined by the SB-222200 co-crystal model, predicting a loss of NK3 affinity relative to SB-222200 (Ki = 4.4 nM) [2][3].
| Evidence Dimension | hNK-3 receptor binding affinity (Ki) and structural features |
|---|---|
| Target Compound Data | 6-ethyl substituent at quinoline position 6; ethyl 4-benzoate ester tail; NK3 affinity not reported (predicted loss of activity based on SAR) |
| Comparator Or Baseline | SB-222200 [(S)-(-)-N-(α-ethylbenzyl)-3-methyl-2-phenylquinoline-4-carboxamide]: 6-position unsubstituted (H); (S)-α-ethylbenzyl amide tail; Ki (hNK-3) = 4.4 nM; IC50 (hNK-3 Ca2+ mobilization) = 18.4 nM |
| Quantified Difference | Structural divergence at two positions; SB-222200 selectivity vs. hNK-1: >22,700-fold (Ki > 100,000 nM); vs. hNK-2: ~57-fold (Ki = 250 nM) |
| Conditions | hNK-3 receptor binding: CHO cell membranes expressing recombinant hNK-3 receptor, displacement of 125I-[MePhe7]NKB (Sarau et al., 2000) |
Why This Matters
The 6-ethyl substituent and ethyl benzoate tail redirect target engagement away from the NK3 receptor, positioning this compound as a selectivity tool rather than an NK3 antagonist, which is critical when procuring compounds for target deconvolution or selectivity panel screening.
- [1] Sarau, H. M., Griswold, D. E., Bush, B., Potts, W., Sandhu, P., Lundberg, D., Foley, J. J., Schmidt, D. B., Webb, E. F., Martin, L. D., Legos, J. J., Whitmore, R. G., Barone, F. C., Medhurst, A. D., Luttmann, M. A., Giardina, G. A. M., & Hay, D. W. P. (2000). Nonpeptide Tachykinin Receptor Antagonists. II. Pharmacological and Pharmacokinetic Profile of SB-222200. Journal of Pharmacology and Experimental Therapeutics, 295(1), 373–381. View Source
- [2] Giardina, G. A. M., Sarau, H. M., Farina, C., Medhurst, A. D., Grugni, M., Foley, J. J., Raveglia, L. F., Schmidt, D. B., Rigolio, R., Vassallo, M., Vecchietti, V., & Hay, D. W. P. (1996). 2-Phenyl-4-quinolinecarboxamides: A Novel Class of Potent and Selective Non-Peptide Competitive Antagonists for the Human Neurokinin-3 Receptor. Journal of Medicinal Chemistry, 39(12), 2281–2284. View Source
- [3] Giardina, G. A. M., Raveglia, L. F., Grugni, M., Sarau, H. M., Farina, C., Medhurst, A. D., Foley, J. J., Schmidt, D. B., Rigolio, R., Vassallo, M., Vecchietti, V., & Hay, D. W. P. (1999). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412). Journal of Medicinal Chemistry, 42(6), 1053–1065. View Source
